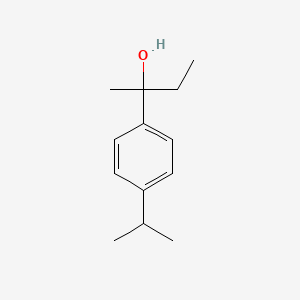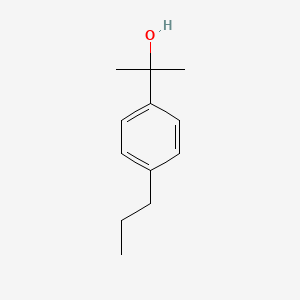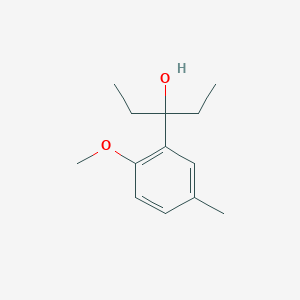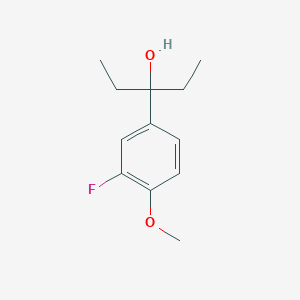
1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol
Descripción general
Descripción
1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a fluoro group, and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with cyclopropylmagnesium bromide in a Grignard reaction. The reaction conditions typically require anhydrous ether as a solvent and cooling to maintain the stability of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol can be compared with other similar compounds, such as 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine and 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-quinolone. These compounds share structural similarities but differ in functional groups and potential applications. The uniqueness of this compound lies in its specific combination of cyclopropyl, fluoro, and methoxy groups, which can influence its reactivity and biological activity.
Comparación Con Compuestos Similares
1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine
1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-quinolone
1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanol
This comprehensive overview provides a detailed understanding of 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-12(14,8-3-4-8)9-5-6-11(15-2)10(13)7-9/h5-8,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKOGITUKLWDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC(=C(C=C2)OC)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Fluoro-3-methyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B7877704.png)

